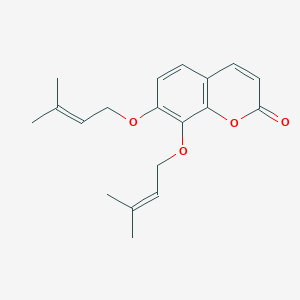
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one, also known as Clotrimazole, is a synthetic antifungal medication. It is used to treat a variety of fungal infections, including ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the growth of fungi, which prevents the infection from spreading.
Mechanism Of Action
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the cell membrane, leading to fungal cell death.
Biochemical And Physiological Effects
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause local irritation and burning at the site of application. In rare cases, systemic absorption of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one can occur, leading to more severe side effects such as liver damage and allergic reactions.
Advantages And Limitations For Lab Experiments
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is a widely available and inexpensive antifungal agent, making it a popular choice for laboratory experiments. However, its efficacy can vary depending on the fungal species being studied, and it may not be effective against certain strains of fungi.
Future Directions
There are several potential future directions for research involving 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is a need for the development of more effective antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal infections.
Synthesis Methods
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one is synthesized through a multi-step process, starting with the reaction of 2-chloro-4-nitrophenol with 3-methylbut-2-en-1-ol. This is followed by a series of reactions involving various reagents and solvents, ultimately resulting in the formation of 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one.
Scientific Research Applications
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential as an anticancer agent, with promising results in preclinical studies. Additionally, 7,8-Bis(3-methylbut-2-enoxy)chromen-2-one has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
properties
CAS RN |
104311-21-9 |
|---|---|
Product Name |
7,8-Bis(3-methylbut-2-enoxy)chromen-2-one |
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
7,8-bis(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C19H22O4/c1-13(2)9-11-21-16-7-5-15-6-8-17(20)23-18(15)19(16)22-12-10-14(3)4/h5-10H,11-12H2,1-4H3 |
InChI Key |
XDDSHFOIHKCEBB-UHFFFAOYSA-N |
SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OCC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
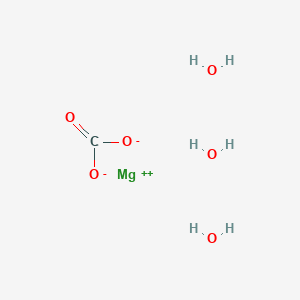
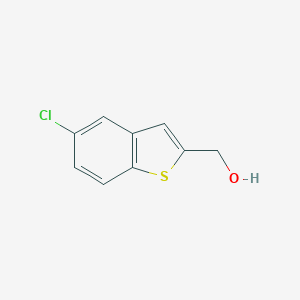
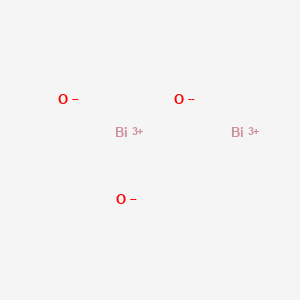
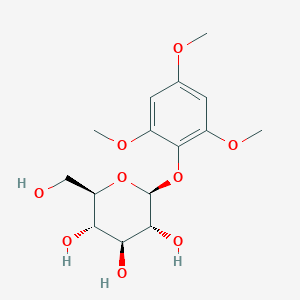
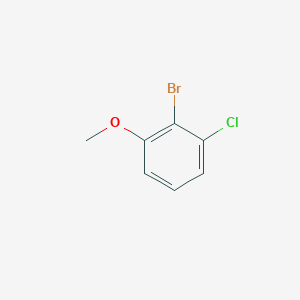
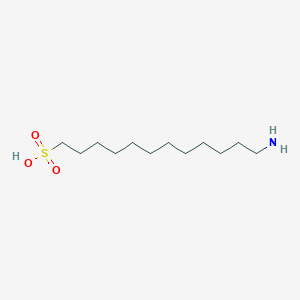
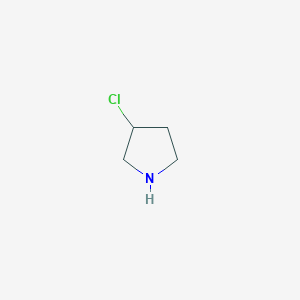
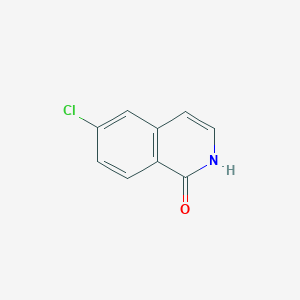
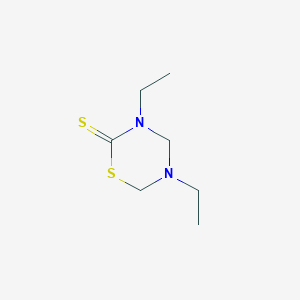
![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

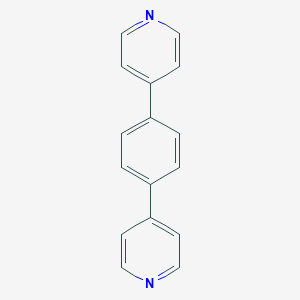
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)